4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1142210-12-5
VCID: VC2299039
InChI: InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
SMILES: C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F
Molecular Formula: C17H12FN3O3S
Molecular Weight: 357.4 g/mol

4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid

CAS No.: 1142210-12-5

Cat. No.: VC2299039

Molecular Formula: C17H12FN3O3S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid - 1142210-12-5

Specification

CAS No. 1142210-12-5
Molecular Formula C17H12FN3O3S
Molecular Weight 357.4 g/mol
IUPAC Name 4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid
Standard InChI InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Standard InChI Key YQLOZALSUFLDES-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F

Introduction

Chemical Structure and Properties

The molecular structure of 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid consists of a 1,3,4-thiadiazole core with a 2-fluorobenzyl group attached at position 5 and a carbonyl-amino-benzoic acid moiety at position 2. This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its biological activity and pharmacokinetic properties.

Physical and Chemical Identifiers

The compound is characterized by the following key identifiers and properties:

PropertyValue
CAS Number1142210-12-5
Molecular FormulaC17H12FN3O3S
Molecular Weight357.4 g/mol
IUPAC Name4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid
LogP3.2915
Polar Surface Area (PSA)120.42
Molar Refractivity (MR)90.4935

The compound's structure can be represented by several notations, including SMILES (C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F) and InChI (InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)) .

Structural Features

The amide linkage (-C(=O)NH-) connects the thiadiazole ring to the benzoic acid moiety, potentially serving as both a hydrogen bond donor and acceptor in biological systems. The carboxylic acid group (-COOH) at the para position of the phenyl ring provides an additional site for hydrogen bonding and potential derivatization, which could be exploited for the development of structural analogs with modified properties.

Chemical Reactions and Stability

Understanding the chemical reactivity and stability of 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid is essential for its proper handling, storage, and potential applications.

Key Reactions

The compound can potentially undergo various chemical reactions, particularly at its reactive functional groups:

  • Carboxylic acid reactions: The benzoic acid moiety can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.

  • Amide bond hydrolysis: Under strongly acidic or basic conditions, the amide linkage may undergo hydrolysis, resulting in the cleavage of the molecule.

  • Nucleophilic substitution at the benzyl position: The benzyl carbon adjacent to the thiadiazole ring represents a potential site for nucleophilic attack, particularly in the presence of strong nucleophiles.

Stability Considerations

Compounds with thiadiazole rings can undergo various chemical transformations that may affect their stability and biological activity. Key stability considerations include:

  • Hydrolytic stability: The amide bond and thiadiazole ring may be susceptible to hydrolysis under extreme pH conditions.

  • Oxidative stability: The compound may undergo oxidation, particularly at the benzyl position or the sulfur atom of the thiadiazole ring.

  • Thermal stability: Elevated temperatures may accelerate degradation processes, potentially leading to decomposition of the molecule.

Proper storage conditions, such as protection from light, moisture, and extreme temperatures, are likely necessary to maintain the compound's integrity over extended periods.

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